Cas no 1805071-25-3 (3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide)

3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide is a specialized heterocyclic compound featuring a difluoromethyl group, a hydroxy substituent, a nitro group, and a sulfonamide moiety on a pyridine backbone. This structure imparts unique reactivity and potential applications in agrochemical and pharmaceutical research. The difluoromethyl group enhances metabolic stability, while the nitro and hydroxy groups offer sites for further functionalization. The sulfonamide moiety contributes to binding interactions, making it valuable in the design of enzyme inhibitors or bioactive molecules. Its well-defined chemical properties and multifunctional architecture make it a versatile intermediate for synthetic chemistry and drug discovery.
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide structure
1805071-25-3 structure
Product Name:3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide
CAS No:1805071-25-3
MF:C6H5F2N3O5S
MW:269.18280673027
CID:4888772
Update Time:2025-10-28

3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide
    • Inchi: 1S/C6H5F2N3O5S/c7-4(8)2-1-3(17(9,15)16)6(12)10-5(2)11(13)14/h1,4H,(H,10,12)(H2,9,15,16)
    • InChI Key: XPFDRGMNFWAGCW-UHFFFAOYSA-N
    • SMILES: S(C1C(NC(=C(C(F)F)C=1)[N+](=O)[O-])=O)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 539
  • XLogP3: -0.3
  • Topological Polar Surface Area: 144

3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028162-250mg
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide
1805071-25-3 95%
250mg
$970.20 2022-04-01
Alichem
A029028162-500mg
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide
1805071-25-3 95%
500mg
$1,634.45 2022-04-01
Alichem
A029028162-1g
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide
1805071-25-3 95%
1g
$3,097.65 2022-04-01

Additional information on 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide

Research Brief on 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide (CAS: 1805071-25-3)

Recent studies on 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide (CAS: 1805071-25-3) have highlighted its potential as a key intermediate in the synthesis of novel agrochemicals and pharmaceutical compounds. This heterocyclic sulfonamide derivative has attracted significant attention due to its unique structural features, including the difluoromethyl group and nitro-pyridine core, which contribute to its bioactivity and chemical reactivity. The compound's molecular architecture makes it particularly valuable for designing enzyme inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for developing potent fungicides. Researchers utilized 1805071-25-3 to synthesize a series of pyridine-based sulfonamide derivatives that showed remarkable activity against phytopathogenic fungi, with EC50 values ranging from 0.8 to 3.2 μg/mL. The presence of both the difluoromethyl and nitro groups was found to be crucial for maintaining this antifungal activity while improving compound stability under field conditions.

In pharmaceutical applications, recent patent filings (WO2023056321) have revealed the use of 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide as a building block for carbonic anhydrase inhibitors. The compound's ability to coordinate with zinc ions in the enzyme's active site, combined with its favorable pharmacokinetic properties, has positioned it as a promising candidate for developing novel antiglaucoma and anticancer therapeutics. Molecular docking studies indicate strong interactions with CA-IX, an isoform overexpressed in hypoxic tumor environments.

Analytical characterization of 1805071-25-3 has advanced significantly, with recent publications detailing improved synthetic routes yielding >95% purity (Organic Process Research & Development, 2023). The optimized process involves a regioselective nitration followed by difluoromethylation, achieving an overall yield of 68% while minimizing hazardous byproducts. These developments have facilitated larger-scale production for both research and potential commercial applications.

Current challenges in utilizing this compound include its moderate water solubility and the need for further toxicological profiling. However, ongoing structure-activity relationship (SAR) studies are addressing these limitations through strategic molecular modifications. The compound's versatility continues to make it a valuable tool in chemical biology and drug discovery pipelines, particularly in programs targeting infectious diseases and metabolic disorders.

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